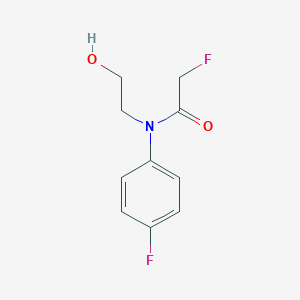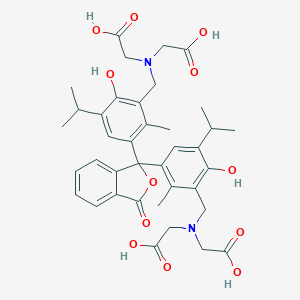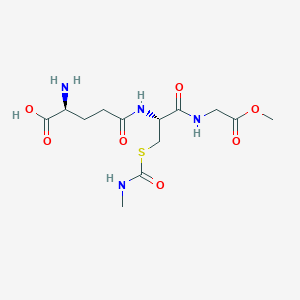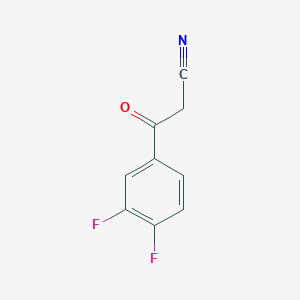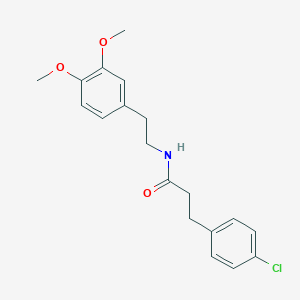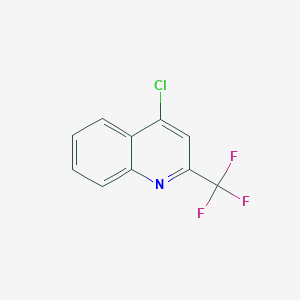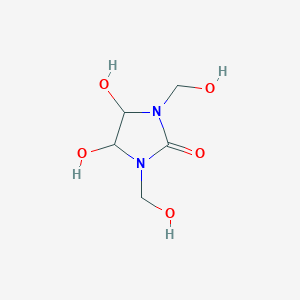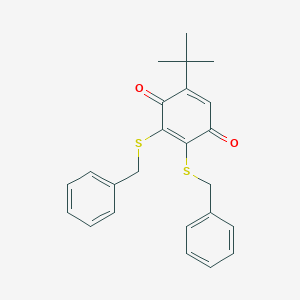
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone (DBTBQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DBTBQ belongs to the class of benzoquinones, which are known for their diverse biological and chemical properties.
作用機序
The mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The induction of oxidative stress by 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone may contribute to its anticancer activity and other biological effects.
生化学的および生理学的効果
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit a range of biochemical and physiological effects, including anticancer activity, antioxidant activity, and inhibition of enzyme activity. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been shown to exhibit antioxidant activity by scavenging free radicals and protecting against oxidative damage. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
One of the major advantages of using 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone in lab experiments is its relatively simple synthesis and availability. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone can be synthesized on a large scale and is commercially available. However, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is also known to be unstable and can decompose under certain conditions, which may limit its use in some experiments. In addition, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is known to be toxic and should be handled with care.
将来の方向性
There are several potential future directions for research involving 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone. One area of interest is the development of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone-based materials with novel properties, such as conductive or magnetic materials. Another area of interest is the investigation of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone's potential as a redox mediator in organic solar cells. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone and its potential applications in medicinal chemistry.
合成法
The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone involves the reaction of 2,3-dibenzylthiophene with tert-butyl hydroperoxide in the presence of a catalytic amount of molybdenum hexacarbonyl. The reaction proceeds through a radical mechanism and yields 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone as the major product. The synthesis of 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone is relatively simple and can be performed on a large scale.
科学的研究の応用
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has also been investigated for its potential use as a redox mediator in organic solar cells and as a catalyst in organic reactions. In materials science, 2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone has been used as a building block for the synthesis of novel materials with interesting properties.
特性
CAS番号 |
135432-47-2 |
|---|---|
製品名 |
2,3-Dibenzylthio-6-tert-butyl-4-benzoquinone |
分子式 |
C24H24O2S2 |
分子量 |
408.6 g/mol |
IUPAC名 |
2,3-bis(benzylsulfanyl)-5-tert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H24O2S2/c1-24(2,3)19-14-20(25)22(27-15-17-10-6-4-7-11-17)23(21(19)26)28-16-18-12-8-5-9-13-18/h4-14H,15-16H2,1-3H3 |
InChIキー |
CESZLEICCACLBO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)C1=CC(=O)C(=C(C1=O)SCC2=CC=CC=C2)SCC3=CC=CC=C3 |
その他のCAS番号 |
135432-47-2 |
同義語 |
2,3-dibenzylthio-6-tert-butyl-4-benzoquinone BQSBn-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



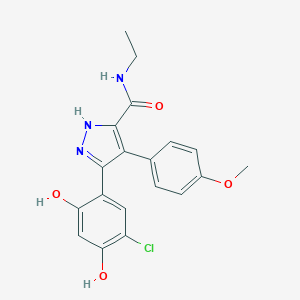
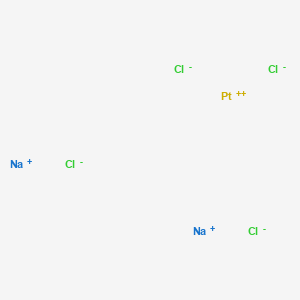
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)
